6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Descripción
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-9-5-8-21-11-14-15(17(21)22)16(20-18(23)19-14)13-7-4-6-12(2)10-13/h4,6-7,10,16H,3,5,8-9,11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMTEWQZBMYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex pyrrolo[3,4-d]pyrimidine scaffold that is known for its diverse biological properties. The structure can be represented as follows:
PARPs are enzymes involved in the DNA repair process. Inhibitors of these enzymes can selectively kill cancer cells by targeting homologous recombination defects. The compound in focus has shown significant inhibitory activity against both PARP-1 and PARP-2 isoforms.
Inhibitory Effects on PARP Enzymes
Recent studies have demonstrated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit varying degrees of inhibition against PARP enzymes. Specifically:
- Complete Inhibition : Certain derivatives exhibited complete inhibition of PARP-2 at concentrations as low as 10 μM.
- Selective Inhibition : Compounds with specific N1-aryl substitutions showed selectivity towards PARP-2 while retaining some activity against PARP-1.
The following table summarizes the inhibitory effects observed in various studies:
| Compound | Concentration (μM) | PARP-1 Activity Remaining (%) | PARP-2 Activity Remaining (%) |
|---|---|---|---|
| 1a | 10 | 23.85 | 0 |
| 1b | 10 | 50.21 | 0 |
| 1g | 10 | 17.48 | 1.22 |
| 1k | 10 | 35.20 | 8.59 |
*Data adapted from recent studies on pyrrolo[3,4-d]pyrimidine derivatives .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:
- Synthesis Approach : A novel one-step cyclocondensation method was employed to synthesize the compound efficiently without requiring extensive purification steps. This method has been pivotal in producing high-yield variants suitable for biological testing .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the introduction of specific aryl groups significantly enhanced the inhibitory potency against PARP enzymes. For instance, substituents such as p-fluorobenzyl were noted to improve efficacy .
- Clinical Relevance : Given the role of PARPs in cancer therapy, compounds like this one are being explored for their potential use in treating cancers with defective DNA repair mechanisms, particularly breast and ovarian cancers associated with BRCA mutations .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
Notes:
- Lipophilicity : The ethoxypropyl group in the target compound increases logP compared to methoxy or hydroxyl analogues, suggesting enhanced tissue penetration but reduced aqueous solubility .
- Biological Activity: The 3-methylphenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to 2-hydroxyphenyl (4j) or 2-methoxyphenyl (BP 14274N/A) substituents, as seen in dihydropyrimidinone derivatives .
Comparative Pharmacological Data
- 4j (4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-...) : Exhibited moderate inhibitory activity against acetylcholinesterase (IC₅₀ = 12 µM) due to hydrogen bonding from the hydroxyl group .
- BP 14274N/A : Demonstrated improved metabolic stability over hydroxyl-containing analogues, attributed to methoxy groups resisting phase I oxidation .
The target compound’s ethoxypropyl group may extend half-life compared to methoxy or benzyl substituents, as observed in related pyrimidine-diones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
